Cas no 2228166-99-0 (2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid)

2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid is a brominated and fluorinated cyclobutyl acetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclobutyl ring substituted with a 2-bromo-4-fluorophenyl group, offers versatility as an intermediate in synthetic chemistry. The presence of both bromine and fluorine atoms enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization. The acetic acid moiety provides a handle for derivatization, enabling the synthesis of more complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and steric properties. High purity and stability ensure reliable performance in demanding synthetic applications.
2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid structure
2228166-99-0 structure
Product name:2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid
CAS No:2228166-99-0
MF:C12H12BrFO2
Molecular Weight:287.124886512756
CID:6612209
PubChem ID:165828132

2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-1927134
    • 2228166-99-0
    • 2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
    • 2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid
    • インチ: 1S/C12H12BrFO2/c13-10-6-8(14)2-3-9(10)12(4-1-5-12)7-11(15)16/h2-3,6H,1,4-5,7H2,(H,15,16)
    • InChIKey: VZTCLIHDEGEVCM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C1(CC(=O)O)CCC1)F

計算された属性

  • 精确分子量: 286.00047g/mol
  • 同位素质量: 286.00047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 3.7

2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1927134-5.0g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
5g
$3894.0 2023-05-31
Enamine
EN300-1927134-0.5g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
0.5g
$1289.0 2023-05-31
Enamine
EN300-1927134-2.5g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
2.5g
$2631.0 2023-05-31
Enamine
EN300-1927134-0.25g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
0.25g
$1235.0 2023-05-31
Enamine
EN300-1927134-0.05g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
0.05g
$1129.0 2023-05-31
Enamine
EN300-1927134-0.1g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
0.1g
$1183.0 2023-05-31
Enamine
EN300-1927134-10.0g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
10g
$5774.0 2023-05-31
Enamine
EN300-1927134-1.0g
2-[1-(2-bromo-4-fluorophenyl)cyclobutyl]acetic acid
2228166-99-0
1g
$1343.0 2023-05-31

2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid 関連文献

2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acidに関する追加情報

Comprehensive Overview of 2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid (CAS No. 2228166-99-0)

The compound 2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid (CAS No. 2228166-99-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclobutyl ring and a bromo-fluorophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets. The presence of both bromine and fluorine atoms enhances its reactivity, enabling diverse chemical transformations.

In recent years, the demand for fluorinated compounds like 2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid has surged due to their stability and bioavailability. This trend aligns with the growing focus on precision medicine and targeted therapies, where such molecules play a pivotal role. A common query among scientists is how this compound compares to other fluorophenyl derivatives in terms of efficacy and synthetic accessibility. Studies suggest that its cyclobutylacetic acid backbone offers a balance between rigidity and flexibility, which is crucial for binding to specific enzymes or receptors.

From a synthetic chemistry perspective, CAS No. 2228166-99-0 is often discussed in forums and research papers for its versatility. It serves as a building block for small-molecule inhibitors and protease inhibitors, which are hot topics in cancer research and infectious disease studies. The compound’s bromo-substituted phenyl group also makes it a candidate for cross-coupling reactions, a technique widely used in green chemistry initiatives. This aligns with the broader industry shift toward sustainable and efficient synthetic methods.

Another area of interest is the compound’s potential role in agrochemical innovation. With the rise of climate-resistant crops, researchers are exploring how 2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid can contribute to the development of novel pesticides or herbicides. Its structural features may help in designing molecules that target specific plant pathogens while minimizing environmental impact. This is particularly relevant given the increasing scrutiny on chemical safety and eco-friendly formulations in agriculture.

For those sourcing CAS No. 2228166-99-0, it’s essential to consider its purity and storage conditions. The compound’s stability under various temperatures and solvents is a frequent topic in chemical procurement discussions. Suppliers often highlight its compatibility with high-throughput screening workflows, making it a preferred choice for drug discovery labs. Additionally, its spectroscopic properties (e.g., NMR and MS data) are well-documented, aiding in quality control and analytical validation.

In summary, 2-[1-(2-Bromo-4-fluorophenyl)cyclobutyl]acetic acid represents a multifaceted tool for modern chemistry and life sciences. Its applications span from pharmaceutical intermediates to agrochemical research, reflecting the compound’s adaptability to diverse scientific challenges. As the field evolves, this molecule is likely to remain a focal point for innovation, especially in areas like structure-activity relationship (SAR) studies and molecular design.

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